molecular formula C15H10Cl2N2O4S B3018410 N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 473244-70-1

N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B3018410
CAS No.: 473244-70-1
M. Wt: 385.22
InChI Key: WJRMJDQODQRINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound with the molecular formula C15H10Cl2N2O4S and a molecular weight of 385.22 g/mol . It features a 1,2-benzothiazol-3-one 1,1-dioxide (saccharin) moiety, a structure known for its relevance in medicinal chemistry research. This compound is supplied for research purposes and is identified by CAS Number 473244-70-1 . Researchers investigating novel pharmacologically active agents may find this compound of interest. Compounds bearing the 1,2-benzothiazol-3-one 1,1-dioxide scaffold have been explored in scientific literature for their potential biological activities and as key fragments in the design of new chemical entities . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not certified for human or veterinary diagnostic or therapeutic use. The buyer assumes all responsibility for confirming product identity, purity, and for the safe handling and use of this material.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4S/c16-11-6-5-9(7-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRMJDQODQRINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16Cl2N2O4S2
  • Molecular Weight : 459.4 g/mol
  • CAS Number : 586988-95-6

The compound exhibits several biological activities primarily attributed to its benzothiazole moiety. Benzothiazole derivatives are known for their diverse pharmacological profiles, including:

  • Anticancer Activity : Compounds with benzothiazole structures have shown efficacy against various cancer cell lines. They are believed to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
  • Antibacterial Properties : Benzothiazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
  • Antifungal Activity : Some studies indicate that benzothiazole compounds may inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Studies

A study by Aiello et al. (2008) highlighted the anticancer potential of benzothiazole derivatives. The research demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro. The compound was noted to induce apoptosis in human breast and colon cancer cells through caspase activation and mitochondrial pathway involvement .

Antibacterial Efficacy

In a comparative study on antibacterial agents, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those for standard antibiotics such as penicillin .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Penicillin25
Escherichia coli20Ciprofloxacin30

Antifungal Activity

Research conducted by Cho et al. (2008) found that the compound displayed significant antifungal activity against Candida albicans with an IC50 value comparable to established antifungal agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent (R) Heterocyclic Group Key Functional Attributes Biological Activity References
Target Compound 3,4-Dichlorophenyl 1,1,3-Trioxo-1,2-benzothiazole High lipophilicity, polar sulfone Inferred analgesic potential
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide (SCP-1) 4-Hydroxyphenyl 1,1,3-Trioxo-1,2-benzothiazole Hydroxyl group enhances polarity Analgesic (shorter half-life than acetaminophen)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl 6-Trifluoromethylbenzothiazole Fluorine improves metabolic stability Not explicitly stated
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl 1,3-Thiazole Smaller heterocycle, reduced steric bulk Structural studies only
Alachlor (herbicide) 2,6-Diethylphenyl Methoxymethyl Alkyl groups enhance herbicidal activity Pesticide

Physicochemical Insights :

  • The trioxo-benzothiazole moiety in the target compound and SCP-1 enables strong hydrogen-bonding interactions, critical for target binding .
  • Fluorine in Compound 9 may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Structural Insights from Crystallography
  • Thiazol-2-yl Analog (): The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, creating a non-planar conformation that may reduce stacking interactions and alter solubility .
  • SCP-1 : Hydrogen-bonding networks (N–H⋯O) stabilize its crystal structure, a feature likely shared with the target compound due to the trioxo group .

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